molecular formula C14H20N2O2S B2904910 1-allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2320680-73-5

1-allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2904910
CAS No.: 2320680-73-5
M. Wt: 280.39
InChI Key: JAYCSVIATDVQKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups including an allyl group, a thiophenyl group, a tetrahydropyran group, and a urea group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H24N2O2S2 and an average mass of 328.493 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, and others can be predicted using various computational tools .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into compounds with structural similarities, such as various urea derivatives, focuses on the synthesis, characterization, and potential applications of these chemicals in different domains, including materials science, medicinal chemistry, and catalysis. For example, studies on the synthesis and antibacterial evaluation of ureides of Baylis-Hillman derivatives highlight the potential of urea compounds in developing new antibacterial agents (Nag et al., 2006).

Applications in Materials Science

Some urea derivatives are explored for their rheological properties and gelation capabilities, which could be applicable in creating new materials with tunable physical properties. For instance, the study on anion tuning of the rheology and morphology of a low molecular weight salt hydrogelator by Lloyd and Steed (2011) discusses how the properties of gels can be manipulated through chemical modifications, potentially offering applications in drug delivery and materials engineering (Lloyd & Steed, 2011).

Potential in Drug Delivery

The exploration of carbohydrate-based templates for synthetic vaccines and drug delivery, as discussed by McGeary, Jablonkai, and Toth (2001), indicates the relevance of modifying sugar molecules for biomedical applications. Such modifications can lead to the development of dendrimers and other complex structures suited for delivering therapeutic agents (McGeary et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the retrieved sources. Its potential applications in drug discovery, material science, and catalysis suggest that it might interact with various biological or chemical systems in specific ways.

Properties

IUPAC Name

1-prop-2-enyl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-6-15-13(17)16-11-14(4-7-18-8-5-14)12-3-9-19-10-12/h2-3,9-10H,1,4-8,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYCSVIATDVQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1(CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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